1-(Pentamethylbenzenesulfonyl)piperazine
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Overview
Description
1-(Pentamethylbenzenesulfonyl)piperazine is a chemical compound with the molecular formula C15H24N2O2S and a molecular weight of 296.43 g/mol . It is characterized by the presence of a piperazine ring substituted with a pentamethylbenzenesulfonyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Pentamethylbenzenesulfonyl)piperazine typically involves the reaction of piperazine with pentamethylbenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(Pentamethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, sodium hydroxide), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Pentamethylbenzenesulfonyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pentamethylbenzenesulfonyl)piperazine is not well-documented in the literature. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its sulfonyl and piperazine functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1-(Pentamethylbenzenesulfonyl)piperazine can be compared with other sulfonyl-substituted piperazines, such as:
1-(Tosyl)piperazine: Similar in structure but with a toluenesulfonyl group instead of a pentamethylbenzenesulfonyl group. It is used in similar applications but may have different reactivity and biological activity.
1-(Mesyl)piperazine: Contains a methanesulfonyl group and is used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of this compound lies in its pentamethylbenzenesulfonyl group, which can impart different steric and electronic properties compared to other sulfonyl groups, potentially leading to unique reactivity and biological activity .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-10-11(2)13(4)15(14(5)12(10)3)20(18,19)17-8-6-16-7-9-17/h16H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXUQRNJJYGDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCNCC2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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